molecular formula C12H19ClN4 B1467962 4-Chloro-6-(4-isobutylpiperazin-1-yl)pyrimidine CAS No. 1478786-81-0

4-Chloro-6-(4-isobutylpiperazin-1-yl)pyrimidine

Cat. No.: B1467962
CAS No.: 1478786-81-0
M. Wt: 254.76 g/mol
InChI Key: SXUMTKQUETXGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(4-isobutylpiperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C12H19ClN4 and its molecular weight is 254.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Chloro-6-(4-isobutylpiperazin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme dihydroorotate dehydrogenase, which is involved in the pyrimidine biosynthesis pathway . This interaction can inhibit the enzyme’s activity, leading to a reduction in pyrimidine synthesis, which is crucial for DNA and RNA production in rapidly proliferating cells.

Additionally, this compound has been shown to interact with heat shock protein 90-alpha, a molecular chaperone involved in protein folding and stabilization . This interaction can disrupt the protein’s function, leading to the degradation of client proteins and inhibition of cell growth.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by activating caspase-3 and reducing the expression of anti-apoptotic proteins such as Bcl-2 . This leads to the inhibition of cell proliferation and tumor growth.

Furthermore, this compound affects cell signaling pathways, particularly the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . By inhibiting this pathway, the compound reduces the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of dihydroorotate dehydrogenase, inhibiting its activity and reducing pyrimidine synthesis . This inhibition affects the availability of nucleotides required for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells.

Additionally, the compound interacts with heat shock protein 90-alpha, disrupting its chaperone function and leading to the degradation of client proteins . This results in the inhibition of cell growth and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell growth and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the endoplasmic reticulum and mitochondria, where it exerts its effects on protein folding and apoptosis . Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its therapeutic potential.

Properties

IUPAC Name

4-chloro-6-[4-(2-methylpropyl)piperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN4/c1-10(2)8-16-3-5-17(6-4-16)12-7-11(13)14-9-15-12/h7,9-10H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUMTKQUETXGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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